(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
CAS No.: 1213552-87-4
Cat. No.: VC8219152
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213552-87-4 |
|---|---|
| Molecular Formula | C9H10FNO2 |
| Molecular Weight | 183.18 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | IZYUJJJMQDWOSS-VIFPVBQESA-N |
| Isomeric SMILES | C[C@](C1=CC=CC=C1F)(C(=O)O)N |
| SMILES | CC(C1=CC=CC=C1F)(C(=O)O)N |
| Canonical SMILES | CC(C1=CC=CC=C1F)(C(=O)O)N |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular formula of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol. The compound’s stereogenic center at the α-carbon confers optical activity, with the (S)-configuration dictating its spatial arrangement and biological specificity. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that enhance metabolic stability and influence binding interactions with biological targets .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| CAS Number | 1213552-87-4 |
| IUPAC Name | (2S)-2-amino-2-(2-fluorophenyl)propanoic acid |
| Stereochemistry | (S)-configuration at α-carbon |
Spectroscopic analyses, including NMR and X-ray crystallography, reveal that the ortho-fluorine induces steric hindrance, altering the compound’s conformational flexibility compared to non-fluorinated analogs . This structural rigidity is critical for its selective interactions with enzymes and receptors.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid typically employs asymmetric methods to ensure enantiomeric purity. A common approach involves:
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Knoevenagel Condensation: Reaction of 2-fluorobenzaldehyde with Meldrum’s acid to form a β-keto ester intermediate.
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Asymmetric Amination: Catalytic enantioselective amination using chiral catalysts such as Rhodium(I)-DuPhos complexes to introduce the amino group.
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Hydrolysis and Purification: Acidic hydrolysis of the ester followed by recrystallization to isolate the (S)-enantiomer.
Table 2: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Meldrum’s acid, Et₃N, THF | 78 |
| Asymmetric Amination | Rh(I)-DuPhos, NH₃, MeOH | 65 |
| Hydrolysis | HCl (6M), reflux | 92 |
Industrial Production
Industrial methods optimize scalability using continuous-flow reactors and immobilized enzymes to enhance yield (up to 85%) and reduce waste. Recent advances in biocatalysis have enabled the use of engineered transaminases for stereoselective amination, achieving enantiomeric excess (ee) >99% .
Pharmacological Applications and Mechanisms
Neurotransmitter Modulation
The compound acts as a selective agonist at metabotropic glutamate receptor subtype 2 (mGluR2), modulating synaptic plasticity in the central nervous system. Preclinical studies demonstrate its efficacy in reducing neuronal excitotoxicity, a key mechanism in neurodegenerative diseases like Alzheimer’s .
Anti-Inflammatory Activity
Unlike traditional NSAIDs, (S)-2-Amino-2-(2-fluorophenyl)propanoic acid exhibits reduced cyclooxygenase (COX) inhibition, minimizing gastrointestinal toxicity while retaining anti-inflammatory efficacy. In murine models of rheumatoid arthritis, it suppressed TNF-α production by 40% at 10 mg/kg doses.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 62% (oral) |
| Half-life (t₁/₂) | 3.8 hours |
| Protein Binding | 88% |
| Metabolic Pathway | Hepatic CYP3A4 |
Comparative Analysis with Structural Analogs
Table 4: Biological Activity of Fluorinated Amino Acids
| Compound | Fluorine Position | Target | IC₅₀ (μM) |
|---|---|---|---|
| (S)-2-Amino-2-(2-Fluorophenyl)propanoic acid | ortho | mGluR2 | 0.45 |
| (S)-2-Amino-3-(3-Fluorophenyl)propanoic acid | meta | AADC | 1.2 |
| (R)-2-Amino-2-(4-Fluorophenyl)propanoic acid | para | COX-2 | 2.8 |
The ortho-fluorine configuration in (S)-2-Amino-2-(2-fluorophenyl)propanoic acid enhances receptor binding affinity by 3-fold compared to meta and para isomers . This positional effect underscores the importance of fluorine substitution patterns in drug design.
Future Directions and Research Opportunities
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Enantiomer-Specific Therapeutics: Comparative studies of (R)- and (S)-enantiomers could reveal divergent pharmacological profiles, enabling targeted therapies .
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Proteolysis-Targeting Chimeras (PROTACs): Conjugation with E3 ligase ligands may enhance degradation of disease-causing proteins.
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Green Chemistry Innovations: Developing solvent-free synthesis routes to reduce environmental impact.
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